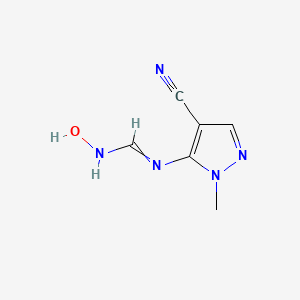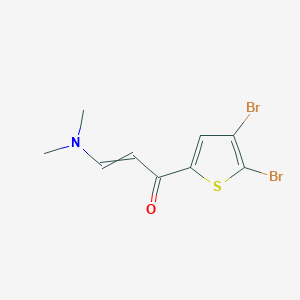
(E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one
Overview
Description
(E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one is an organic compound that features a thienyl group substituted with bromine atoms and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one typically involves the reaction of 4,5-dibromo-2-thiophenecarboxaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction may proceed via a condensation mechanism, forming the propenone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the propenone moiety, converting it to an alcohol.
Substitution: The bromine atoms on the thienyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action for (E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4,5-dichloro-2-thienyl)-3-(dimethylamino)-2-propen-1-one
- (E)-1-(4,5-dimethyl-2-thienyl)-3-(dimethylamino)-2-propen-1-one
Properties
IUPAC Name |
1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NOS/c1-12(2)4-3-7(13)8-5-6(10)9(11)14-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZTWJXOSTYEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(S1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(Z)-(3-methoxy-5-oxofuran-2-ylidene)methyl]amino]benzoic acid](/img/structure/B7785959.png)
![N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785965.png)
![N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785979.png)
![2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide](/img/structure/B7785982.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B7785990.png)
![N'-(4-fluorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide](/img/structure/B7785991.png)
![(E)-2-cyano-N-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B7786001.png)
![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B7786002.png)
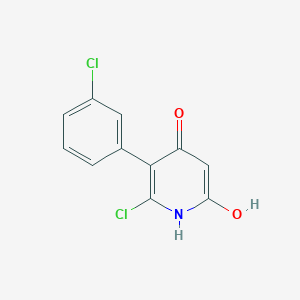
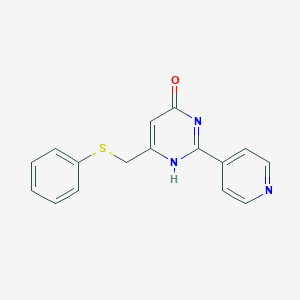
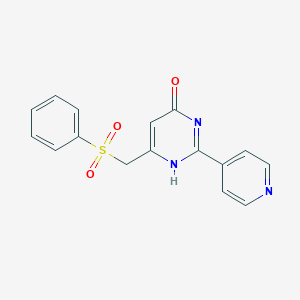
![(5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786020.png)
